molecular formula C25H21N5O B1262955 MK-2206 CAS No. 1032349-93-1

MK-2206

Cat. No. B1262955
M. Wt: 407.5 g/mol
InChI Key: ULDXWLCXEDXJGE-UHFFFAOYSA-N
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Description

MK-2206 is a highly selective allosteric inhibitor of Akt1,2,3 . It is reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents such as erlotinib or lapatinib and significantly enhances cell apoptosis . It also prevents the translocation of Akt to membranes .


Molecular Structure Analysis

The molecular formula of MK-2206 is C25H21N5O . The exact binding mode and the molecular interactions of MK-2206 with human AKT isoforms have been investigated using molecular docking and (un)binding simulation analyses .


Chemical Reactions Analysis

MK-2206 has demonstrated synergism with anticancer agents . This phase 1 study assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and efficacy of MK-2206 in combination with cytotoxic and targeted therapies .


Physical And Chemical Properties Analysis

The molecular weight of MK-2206 is 407.48 . It is soluble in DMSO at 12 mg/mL .

Scientific Research Applications

Inhibition of AKT Signaling in Various Cancers

MK-2206, an allosteric inhibitor of AKT, shows significant potential in the inhibition of AKT signaling pathways across various types of cancers. It has been studied in contexts such as advanced solid tumors, ovarian cancer, castration-resistant prostate cancer, and nasopharyngeal cancer. These studies reveal MK-2206's capacity to inhibit AKT signaling and cell-cycle progression, while increasing apoptosis in a dose-dependent manner, especially in cell lines with PTEN or PIK3CA mutations. Its efficacy in monotherapy and combination with other treatments has been explored, demonstrating potential for enhanced therapeutic strategies in cancer treatment (Yap et al., 2014), (Hirai et al., 2010), (Sangai et al., 2012), (Zhao et al., 2014).

Insights into Molecular Interactions and Binding Mechanisms

Research has delved into the binding mechanisms and molecular interactions of MK-2206 with human AKT isoforms. This includes studies on the binding mode, hydrophobic interactions, and the impact of different AKT isoforms on MK-2206's efficacy. Understanding these interactions is crucial for the development of more effective drugs targeting the AKT pathway in cancer treatment (Rehan et al., 2014).

Combination Therapy for Enhanced Antitumor Effect

Several studies highlight the synergistic effects of MK-2206 when combined with other therapeutic agents, such as etoposide, rapamycin, and standard chemotherapeutic agents like carboplatinum and paclitaxel. These combinations have shown to result in significant decreases in tumor growth and increases in survival rates in various cancer models, suggesting that MK-2206 could be a valuable component in combination therapy regimens (Li et al., 2012), (Choi et al., 2014), (Almhanna et al., 2013).

Impact on Specific Cancer Types

MK-2206 has been studied in the context of specific cancer types, including breast cancer, renal cell carcinoma, and colorectal cancer. These studies provide insights into how MK-2206 affects tumor growth, cell death mechanisms, and potential strategies for patient enrichment in clinical trials. They also examine the drug's pharmacokinetics, pharmacodynamics, and tolerability, offering valuable information for its potential clinical application in these specific cancer contexts (Ma et al., 2016), (Jonasch et al., 2017), (Agarwal et al., 2014).

Safety And Hazards

MK-2206 may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

MK-2206 plus endocrine treatments were tolerable . MK-2206 in combination with anastrozole is being further evaluated in a phase II neoadjuvant trial for newly diagnosed ER+ HER2- breast cancer . Despite the preclinical activity of MK-2206, this inhibitor has insufficient clinical antileukemia activity when given alone at tolerated doses, and alternative approaches to block AKT signaling should be explored .

properties

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXWLCXEDXJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048948
Record name MK-2206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2206

CAS RN

1032349-93-1, 1032350-13-2
Record name 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-2206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-2206 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,570
Citations
K Do, G Speranza, R Bishop, S Khin… - Investigational new …, 2015 - Springer
… trial of the combination of MK-2206, an allosteric AKT 1/2… MK-2206 90 mg weekly with oral selumetinib 75 mg daily in 28-day cycles. Following an interim analysis, the doses of MK-2206 …
Number of citations: 121 link.springer.com
PN Lara Jr, J Longmate, PC Mack, K Kelly… - Clinical Cancer …, 2015 - AACR
… MK-2206 is a potent … MK-2206 was able to overcome HGF-mediated resistance to erlotinib, partially restoring erlotinib activity. Here, we report the results of a phase II trial of MK-2206 …
Number of citations: 76 aacrjournals.org
H Hirai, H Sootome, Y Nakatsuru, K Miyama… - Molecular cancer …, 2010 - AACR
… , MK-2206, in combination with several anticancer agents. In vitro, MK-2206 synergistically … Complementary inhibition of erlotinib-insensitive Akt phosphorylation by MK-2206 was one …
Number of citations: 016 aacrjournals.org
TA Yap, L Yan, A Patnaik, I Fearen, D Olmos… - 2009 - academia.edu
… MK-2206 is a potent, oral allosteric inhibitor of all AKT isoforms with antitumor activity in preclinical models. A phase I study of MK-2206 was conducted to investigate its safety, maximum…
Number of citations: 595 www.academia.edu
C Hudis, C Swanton, YY Janjigian, R Lee… - Breast Cancer …, 2013 - Springer
… Treatment consisted of standard doses of intravenous trastuzumab and escalating dose levels of oral MK-2206 using either an every-other-day (45 mg and 60 mg QOD) or once-weekly (…
Number of citations: 104 link.springer.com
T Sangai, A Akcakanat, H Chen, E Tarco, Y Wu… - Clinical Cancer …, 2012 - AACR
… To determine whether PTEN loss confers MK-2206 sensitivity, we assessed MK-2206 sensitivity in isogenic cell lines with differing expression levels of PTEN. We first studied MDA-MB-…
Number of citations: 171 aacrjournals.org
LR Molife, L Yan, J Vitfell-Rasmussen… - Journal of hematology & …, 2014 - Springer
… Inhibition of AKT with MK-2206 has demonstrated synergism with anticancer agents. This phase 1 study assessed the MTD, DLTs, PK, and efficacy of MK-2206 in combination with …
Number of citations: 121 link.springer.com
MY Konopleva, RB Walter, SH Faderl, EJ Jabbour… - Clinical cancer …, 2014 - AACR
… effects of MK-2206 in human AML cell lines and primary AML specimens in vitro. Subsequently, we conducted a phase II trial of MK-2206 (… Results: In preclinical studies, MK-2206 dose-…
Number of citations: 88 aacrjournals.org
TA Yap, L Yan, A Patnaik, N Tunariu, A Biondo… - Clinical cancer …, 2014 - AACR
… The maximum tolerated dose (MTD) of MK-2206 was previously established … , MK-2206 was evaluated in a weekly schedule for comparison with QOD dosing in this study. The MK-2206 …
Number of citations: 76 aacrjournals.org
E Agarwal, A Chaudhuri… - BMC …, 2014 - bmccancer.biomedcentral.com
… MK-2206 treatment generated a significant reduction in … that Akt inactivation by MK-2206 leads to induction of and … We also observed that exposure to MK-2206 dephosphorylated …
Number of citations: 84 bmccancer.biomedcentral.com

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